molecular formula C15H12Cl3NO2 B3844519 N-(4-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B3844519
M. Wt: 344.6 g/mol
InChI Key: AHDRVSNMXFKIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl ring substituted with chlorine and methyl groups, and an acetamide group attached to a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 2,4-dichlorophenoxyacetic acid.

    Formation of Acyl Chloride: 2,4-dichlorophenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amide Formation: The acyl chloride is then reacted with 4-chloro-2-methylaniline in the presence of a base such as triethylamine (Et₃N) to form the desired acetamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly as a lead compound for drug discovery.

Industry:

  • Utilized in the production of agrochemicals, such as herbicides and pesticides.
  • Applied in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(4-chloro-2-methylphenyl)-2-(2-chlorophenoxy)acetamide

Uniqueness: N-(4-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to the specific combination of substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups provides distinct steric and electronic properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-9-6-10(16)2-4-13(9)19-15(20)8-21-14-5-3-11(17)7-12(14)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDRVSNMXFKIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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